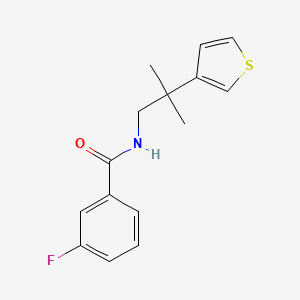

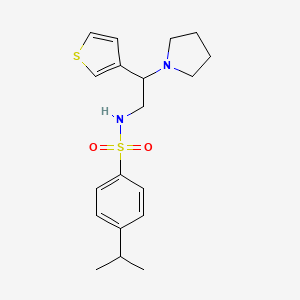

3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

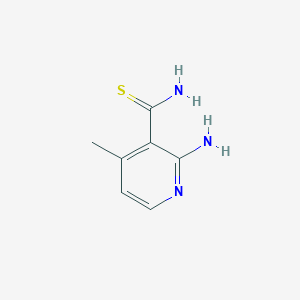

“3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives have been of interest to scientists due to their potential biological activities and their role in the advancement of organic semiconductors .

Applications De Recherche Scientifique

1. Antipathogenic Activity

3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and similar compounds demonstrate potential as novel anti-microbial agents with antibiofilm properties. Their antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, is significant and correlates with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety (Limban, Marutescu, & Chifiriuc, 2011).

2. Inhibition of Histone Deacetylase

Derivatives of this compound, such as MS-27-275, have shown to inhibit histone deacetylase, leading to the hyperacetylation of nuclear histones. This process is associated with the induction of p21(WAF1/CIP1) and gelsolin, influencing cell cycle distribution. MS-27-275 has demonstrated marked in vivo antitumor activity against various human tumors, offering a novel approach for cancer treatment (Saito et al., 1999).

3. Selective Receptor Ligand Potential

N-substituted acylamides related to this compound have been evaluated for their binding affinity and activity at melatonin receptors. Certain derivatives exhibit selectivity and agonist/antagonist activity on these receptors, highlighting their potential in therapeutic applications (Mesangeau et al., 2011).

4. Polymorphism in Crystal Structure

Studies on related compounds, such as 3-fluoro-N-(3-fluorophenyl)benzamide, have revealed interesting polymorphism due to disorder in the crystal structure. This property is significant in material science and pharmaceutical development (Chopra & Row, 2008).

5. Antimicrobial Activity

Fluorinated derivatives, similar to this compound, exhibit antimicrobial activity. Their structure-activity relationships indicate effectiveness against fungi and Gram-positive microorganisms, offering insights into developing new antimicrobial agents (Carmellino et al., 1994).

6. In Vivo Imaging and Diagnosis

Compounds structurally related to this compound have been used in the development of imaging agents for positron emission tomography (PET), aiding in the diagnosis and research of diseases like Alzheimer's (Kepe et al., 2006).

7. Synthesis and Chemical Reactions

Studies on fluorine-substituted compounds have contributed to the development of novel synthetic routes and reactions. These findings are crucial for expanding the chemical toolbox used in pharmaceutical and medicinal chemistry research (Wang, Mei, & Yu, 2009).

8. Potential in Antitumor and Antiviral Therapies

Research on fluorine substituted 1,2,4-triazinones indicates potential for anti-HIV and CDK2 inhibition activities. These compounds, which are structurally related to this compound, show promise in developing treatments for HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Propriétés

IUPAC Name |

3-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSRWBOHCWSSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC(=CC=C1)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)

![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)